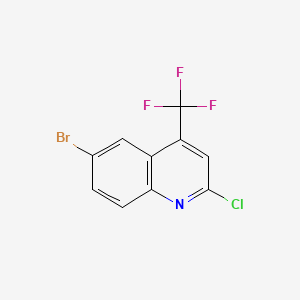

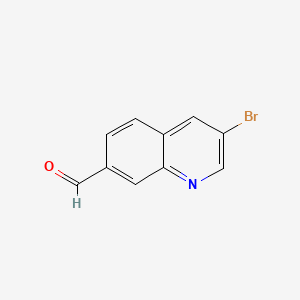

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

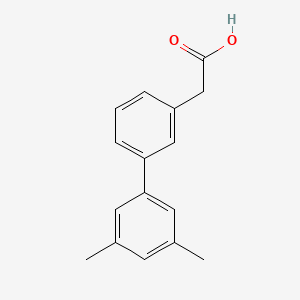

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a unique chemical compound with the empirical formula C10H4BrClF3N . It has a molecular weight of 310.50 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is represented by the SMILES string FC(F)(F)c1cc(Cl)c2cc(Br)ccc2n1 . This indicates the presence of a bromine atom, a chlorine atom, and a trifluoromethyl group attached to a quinoline ring.Physical And Chemical Properties Analysis

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline is a solid compound . It has a molecular weight of 310.50 and an empirical formula of C10H4BrClF3N .科学的研究の応用

Antimicrobial and Antimalarial Applications

6-Bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives, synthesized from 6-bromo-2-chloro-quinolin-3-yl-methanol, have shown significant antimicrobial and antimalarial activities. These compounds have been tested against various microorganisms and the malaria parasite P. falciparum, demonstrating their potential in medical research for treating infectious diseases (Parthasaradhi et al., 2015).

Synthesis of Quinoline Derivatives

Research has also focused on the synthesis of 4-(trifluoromethyl)quinoline derivatives, showcasing the versatility of 6-bromo-2-chloro-4-(trifluoromethyl)quinoline in chemical synthesis. These studies provide a foundation for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Lefebvre et al., 2003).

Photophysical and Biomolecular Binding Properties

A series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized using the Buchwald–Hartwig amination. These compounds, derived from 6-bromo-4-trifluoromethyl-quinolines, exhibited intriguing photophysical properties and strong interactions with ct-DNA, suggesting their potential in developing new materials or drugs with specific DNA-binding capabilities (Bonacorso et al., 2018).

Steric Pressure Studies

The trifluoromethyl group in compounds like 6-bromo-2-chloro-4-(trifluoromethyl)quinoline has been studied for its role in transmitting steric pressure. These studies are crucial in understanding the molecular behavior of such compounds, which can inform the design of more efficient and selective synthetic reactions (Schlosser et al., 2006).

Synthesis of Quinoxalines

Research has also been conducted on the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This highlights the utility of 6-bromo-2-chloro-4-(trifluoromethyl)quinoline in synthesizing complex quinoxaline derivatives with potential applications in various fields (Didenko et al., 2015).

Safety And Hazards

特性

IUPAC Name |

6-bromo-2-chloro-4-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-5-1-2-8-6(3-5)7(10(13,14)15)4-9(12)16-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPKCJUBCOOCAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856115 |

Source

|

| Record name | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |

CAS RN |

1283719-79-8 |

Source

|

| Record name | 6-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)

![6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B567888.png)

![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)

![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)